6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
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Overview
Description
6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a chemical compound with the molecular formula C9H8O. It is also known as indene oxide and has a molecular weight of 132.16 g/mol . This compound is characterized by its unique structure, which includes an oxirane ring fused to an indene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene typically involves the oxidation of indene. One common method is the reaction of indene with oxygen or hydrogen peroxide in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxirane derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: More complex oxirane derivatives.
Reduction: Diols.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2,3-epoxy-1H-indene
- cis-1,2-epoxyindan
- 1H-Indene,1,2-epoxy-2,3-dihydro
- 1,2-epoxyindane
- 2,3-epoxy-indane
Uniqueness
6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is unique due to its specific structural features, including the presence of the dimethyl groups and the fused oxirane ring.
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
6,6-dimethyl-1a,6a-dihydroindeno[1,2-b]oxirene |
InChI |
InChI=1S/C11H12O/c1-11(2)8-6-4-3-5-7(8)9-10(11)12-9/h3-6,9-10H,1-2H3 |
InChI Key |
JOSBZRJIQVAXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(O2)C3=CC=CC=C31)C |
Origin of Product |
United States |
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